Cas no 876310-23-5 (6-Fluoro-2,2',4,4'-tetrabromodiphenyl ether)

6-Fluoro-2,2',4,4'-tetrabromodiphenyl ether structure
876310-23-5 structure
Product Name:6-Fluoro-2,2',4,4'-tetrabromodiphenyl ether
CAS No:876310-23-5
MF:C12H5Br4FO
MW:503.781903982162
CID:3162003
PubChem ID:86096130
Update Time:2025-04-21

6-Fluoro-2,2',4,4'-tetrabromodiphenyl ether Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-2,2',4,4'-tetrabromodiphenyl ether
    • F-BDE-47
    • 6-Fluoro-2,2',4,4'-tetrabromodiphenyl ether@50 μg/mL in Isooctane
    • 6-Fluoro-2,2',4,4'-tetrabromodiphenyl ether@25 μg/mL in Isooctane
    • DTXSID601016816
    • 6-fluoro-2,2',4,4'-tetrabromodiphenylether
    • 1,5-dibromo-2-(2,4-dibromophenoxy)-3-fluorobenzene
    • 876310-23-5
    • Inchi: 1S/C12H5Br4FO/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H
    • InChI Key: ZOOUSCQROILDAU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1OC1C=CC(=CC=1Br)Br)F)Br

Computed Properties

  • Exact Mass: 503.70169Da
  • Monoisotopic Mass: 499.70579Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 2.2±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 373.1±42.0 °C at 760 mmHg
  • Flash Point: 218.8±12.1 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C
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